

2-(2-Methoxyphenyl)piperidine chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-(2-Methoxyphenyl)piperidine**

Cat. No.: **B2585660**

[Get Quote](#)

An In-Depth Technical Guide to **2-(2-Methoxyphenyl)piperidine**: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Methoxyphenyl)piperidine is a heterocyclic amine featuring a piperidine ring substituted at the 2-position with a 2-methoxyphenyl group. As a structural motif, it is of significant interest in medicinal chemistry and drug development. The piperidine scaffold is a cornerstone in the design of centrally active agents due to its ability to confer favorable pharmacokinetic properties and to interact with a wide array of biological targets. The inclusion of the 2-methoxyphenyl moiety introduces specific electronic and steric features that can modulate receptor affinity and selectivity. This guide provides a comprehensive technical overview of its chemical properties, structural features, a representative synthetic pathway, and its context within neuropharmacology, grounded in authoritative scientific literature.

Chemical Structure and Physicochemical Properties

The fundamental structure of **2-(2-Methoxyphenyl)piperidine** consists of a saturated six-membered nitrogen-containing ring linked to a methoxy-substituted benzene ring. This arrangement results in a chiral center at the C2 position of the piperidine ring, meaning the compound can exist as a racemic mixture of (R)- and (S)-enantiomers.

Chemical Structure:

Caption: 2D Structure of **2-(2-Methoxyphenyl)piperidine**

The physicochemical properties of this compound are critical for its handling, formulation, and biological activity.

Property	Value	Source
CAS Number	118577-00-7	[1] [2] [3] [4]
Molecular Formula	C ₁₂ H ₁₇ NO	[1]
Molecular Weight	191.27 g/mol	[2]
MDL Number	MFCD02663553	[1]
Purity	Typically ≥95% - 97%	[2]
Physical Appearance	Not specified; likely an oil or low-melting solid	
Hazard Identification	Irritant	[1]

Spectroscopic Profile for Structural Elucidation

The definitive identification and purity assessment of **2-(2-Methoxyphenyl)piperidine** relies on a combination of spectroscopic methods. While a publicly available, fully assigned experimental spectrum is not available, the expected spectral characteristics can be reliably predicted based on the known structure and data from analogous compounds.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic, piperidine, and methoxy protons.

- **Aromatic Protons (Ar-H):** Four protons on the phenyl ring would appear in the range of δ 6.8-7.3 ppm. Their specific chemical shifts and multiplicities (doublets, triplets) will be dictated by their position relative to the methoxy and piperidine substituents.

- **Piperidine Protons (C-H):** The protons on the piperidine ring would appear in the more upfield region, typically between δ 1.5-3.5 ppm. The proton at the C2 position, being adjacent to both the nitrogen and the aromatic ring, would likely be the most downfield of this group.
- **Methoxy Protons (-OCH₃):** A sharp singlet corresponding to the three equivalent protons of the methoxy group is expected around δ 3.8 ppm.
- **Amine Proton (N-H):** A broad singlet for the N-H proton is expected, the chemical shift of which is highly dependent on solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon framework.

- **Aromatic Carbons:** Six signals are expected in the δ 110-160 ppm region. The carbon atom attached to the methoxy group (C2') will be the most downfield due to the deshielding effect of the oxygen atom.
- **Piperidine Carbons:** Five signals corresponding to the piperidine ring carbons are anticipated in the δ 25-60 ppm range. The C2 carbon, being attached to the phenyl ring, would be the most downfield of this set.
- **Methoxy Carbon:** A single signal for the methoxy carbon should appear around δ 55 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3300-3500 (broad)	N-H Stretch	Secondary Amine
3000-3100	C-H Stretch (sp ²)	Aromatic Ring
2800-3000	C-H Stretch (sp ³)	Piperidine & Methyl
1580-1600	C=C Stretch	Aromatic Ring
1230-1270	Asymmetric C-O-C Stretch	Aryl-Alkyl Ether
1020-1050	Symmetric C-O-C Stretch	Aryl-Alkyl Ether
1000-1250	C-N Stretch	Amine

Mass Spectrometry (MS)

In Electron Ionization Mass Spectrometry (EI-MS), the molecular ion peak (M^+) would be expected at m/z 191. Key fragmentation patterns would likely involve the loss of the methoxy group or cleavage of the bond between the piperidine and phenyl rings.

Synthesis of 2-(2-Methoxyphenyl)piperidine

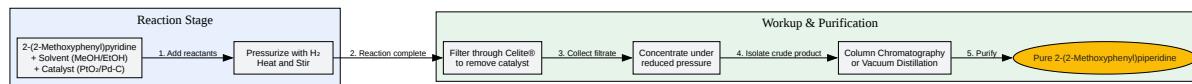
The synthesis of 2-substituted piperidines can be achieved through various strategies, including the reduction of corresponding pyridine precursors or nucleophilic substitution reactions. A common and effective approach involves the catalytic hydrogenation of 2-(2-methoxyphenyl)pyridine. This method is advantageous as it directly yields the desired saturated heterocyclic ring system.

Representative Experimental Protocol: Catalytic Hydrogenation

This protocol is based on established methods for pyridine reduction.[\[5\]](#)[\[6\]](#)

Step 1: Reaction Setup

- To a high-pressure reaction vessel (Parr hydrogenator), add 2-(2-methoxyphenyl)pyridine (1.0 eq).


- Add a suitable solvent, such as methanol or ethanol.
- Carefully add the hydrogenation catalyst, typically Platinum(IV) oxide (PtO_2 , Adams' catalyst) or Palladium on carbon (Pd/C) (5-10 mol%).

Step 2: Hydrogenation

- Seal the reaction vessel and purge it several times with nitrogen gas, followed by hydrogen gas.
- Pressurize the vessel with hydrogen gas (typically 50-100 psi).
- Heat the reaction mixture (e.g., to 50-60 °C) and stir vigorously.
- Monitor the reaction progress by observing the cessation of hydrogen uptake or by analytical techniques such as TLC or GC-MS. The reaction may take several hours to complete.

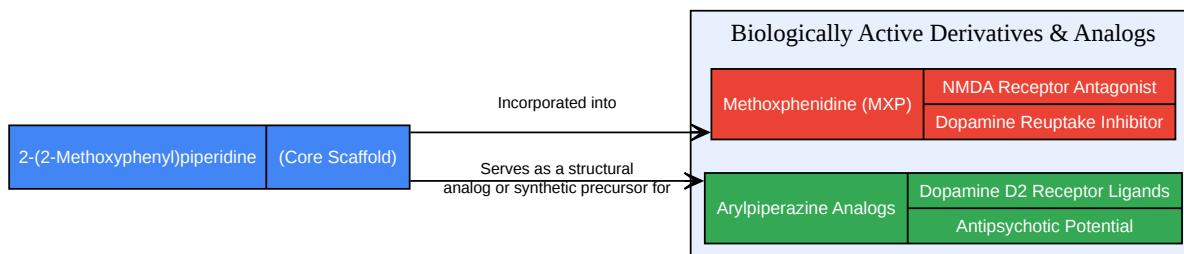
Step 3: Workup and Purification

- Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.
- Purge the vessel with nitrogen.
- Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
- Concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the crude **2-(2-Methoxyphenyl)piperidine** by column chromatography on silica gel or by vacuum distillation to obtain the final product.

[Click to download full resolution via product page](#)

Caption: Synthetic and purification workflow for **2-(2-Methoxyphenyl)piperidine**.

Pharmacological Context and Potential Applications


While **2-(2-Methoxyphenyl)piperidine** itself is primarily cataloged as a research chemical and building block, its core structure is a key pharmacophore in several neurologically active compounds. Its significance is best understood by examining its more complex derivatives, which provides authoritative grounding for its potential applications in drug discovery.

Relationship to Methoxphenidine (MXP)

The most notable derivative is Methoxphenidine (MXP), a dissociative anesthetic and hallucinogen sold as a "research chemical".^{[7][8]} MXP is 1-[1-(2-methoxyphenyl)-2-phenylethyl]piperidine. The **2-(2-methoxyphenyl)piperidine** moiety is a critical part of its structure. MXP is reported to act as an N-methyl-D-aspartate (NMDA) receptor antagonist and may also possess dopamine reuptake inhibitor properties.^[7] This activity profile is shared by other dissociatives like ketamine and phencyclidine (PCP), highlighting the potential of this scaffold to interact with key targets in the central nervous system.

Role in Dopaminergic and Serotonergic Ligand Design

The (2-methoxyphenyl)piperazine structure, a close analog, is a well-established scaffold for ligands targeting dopamine and serotonin receptors.^{[9][10]} For instance, derivatives have been synthesized and evaluated for their affinity at the dopamine D2 receptor, which is a primary target for antipsychotic medications.^[10] The methoxy group at the ortho position of the phenyl ring is often crucial for achieving high affinity and selectivity for these receptors. This suggests that **2-(2-Methoxyphenyl)piperidine** could serve as a valuable intermediate in the synthesis of novel ligands for neurological and psychiatric disorders.^{[11][12]}

[Click to download full resolution via product page](#)

Caption: Relationship between the core scaffold and its active derivatives.

Safety and Handling

Based on available safety data, **2-(2-Methoxyphenyl)piperidine** is classified as an irritant.[\[1\]](#) Standard laboratory safety protocols should be strictly followed when handling this compound.

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
- Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors or dust. Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
- First Aid: In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If irritation persists, seek medical attention.

Conclusion

2-(2-Methoxyphenyl)piperidine is a valuable chemical entity whose importance lies both in its own right as a synthetic building block and in the pharmacological properties of its derivatives. Its structure combines the versatile piperidine ring with the electronically distinct 2-

methoxyphenyl group, making it a compound of interest for probing CNS receptor systems. The synthetic accessibility via catalytic hydrogenation allows for its efficient production. For researchers in drug development, this compound represents a key starting point for the exploration of novel therapeutics targeting a range of neurological and psychiatric conditions, from psychosis to neurodegenerative diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 118577-00-7 Cas No. | 2-(2-Methoxyphenyl)piperidine | Matrix Scientific [matrixscientific.com]
- 2. 2-(2-Methoxyphenyl)piperidine 97% 118577-00-7 | Chempure [chempure.in]
- 3. 118577-00-7 2-(2-METHOXYPHENYL)PIPERIDINE [chemsigma.com]
- 4. 2-(2-METHOXYPHENYL)PIPERIDINE | 118577-00-7 [chemicalbook.com]
- 5. Efficient synthesis of piperidine derivatives. Development of metal triflate-catalyzed diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxy piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [2-(2-Methoxyphenyl)piperidine chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2585660#2-2-methoxyphenyl-piperidine-chemical-properties-and-structure\]](https://www.benchchem.com/product/b2585660#2-2-methoxyphenyl-piperidine-chemical-properties-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com